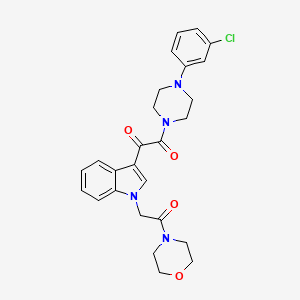

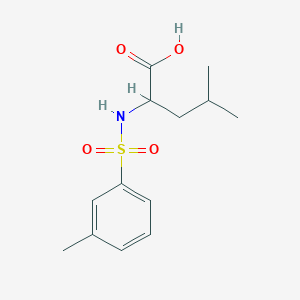

![molecular formula C10H10N2O3 B2761212 6-Ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 937691-36-6](/img/structure/B2761212.png)

6-Ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 5-aminoisoxazoles with diethyl 2-oxosuccinate . The reaction proceeds with the formation of diethyl (Z)-2-(5-amino-3-methylisoxazol-4-yl)but-2-enedioates. Cyclization of the latter in the presence of sodium ethoxide in alcohol provided ethyl 6-hydroxyisoxazolo[5,4-b]pyridine-4-carboxylates. Ester hydrolysis gave the respective 6-hydroxyisoxazolo[5,4-b]pyridine-4-carboxylic acids .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectrum (500 MHz, DMSO -d6) shows peaks at various chemical shifts, indicating the presence of different types of protons in the molecule . The 13C NMR spectrum (125 MHz, DMSO -d6) also provides information about the carbon atoms in the molecule .Chemical Reactions Analysis

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It is always imperative to unleash new eco-friendly synthetic strategies . Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .Physical And Chemical Properties Analysis

This compound is a colorless crystal with a melting point of 147–148°C . It has a molecular weight of 206.2 . It is stored at room temperature and is available in powder form .Applications De Recherche Scientifique

1. Synthesis of Isoxazolo[5,4-b]pyridines Derivatives

- Summary of the Application: Isoxazolo[5,4-b]pyridines derivatives are synthesized in one step from the condensation of symmetrical vinamidinium salts with 5-amino-3-methylisoxazole . This synthesis has the advantages of high yields and easy operation .

- Methods of Application: The readily available 5-amino-3-methylisoxazole was reacted with symmetrical vinamidinium salts perchlorates in methanol at 80°C for 24 hours in the presence of sodium methoxide .

- Results or Outcomes: The desired 5-substituted isoxazolo[5,4-b]pyridines were obtained in excellent yields .

2. Microwave-assisted Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

- Summary of the Application: Pyrazolo[3,4-b]pyridines have been the object of increased attention due to their enormous biological potential combined with a broad synthetic scope . They have a wide range of pharmacological activity .

- Methods of Application: 5-Aminopyrazoles under microwave irradiation react with diethyl 2-(ethoxymethylenene)-malonate to form derivatives . When heated with POCl3, these derivatives condense into pyrazolopyridines .

- Results or Outcomes: The reaction resulted in the formation of pyrazolopyridines in high yields .

3. Synthesis of Ethyl 6-Hydroxyisoxazolo[5,4-b]pyridine-4-carboxylates

- Summary of the Application: The reaction of 5-aminoisoxazoles with diethyl 2-oxosuccinate sodium salt in trifluoroacetic acid leads to the formation of diethyl (Z)-2-(5-amino-3-methylisoxazol-4-yl)but-2-enedioates . Cyclization of the latter in the presence of sodium ethoxide in alcohol provides ethyl 6-hydroxyisoxazolo[5,4-b]pyridine-4-carboxylates .

- Methods of Application: An equimolar mixture of 5-amino-3-methylisoxazole and sodium salt 2 is heated in refluxing trifluoroacetic acid (TFA) over 18 hours . This allows to isolate two reaction products: diethyl (Z)-2-(5-amino-3-methylisoxazol-4-yl)but-2-enedioate and ethyl 6-hydroxy-3-methylisoxazolo[5,4-b]-pyridine-4-carboxylate .

- Results or Outcomes: The yield of ethyl 6-hydroxy-3-methylisoxazolo[5,4-b]-pyridine-4-carboxylate was 12% .

4. Biological Activity of Isoxazolo[5,4-b]pyridines

- Summary of the Application: Isoxazolo[5,4-b]pyridines, which can be easily prepared from 5-aminoisoxazoles, have varied biological activity making them attractive research targets for medicinal chemistry .

- Methods of Application: Large chemical libraries of isoxazolo[5,4-b]pyridines have been synthesized .

- Results or Outcomes: Some isoxazolo[5,4-b]pyridines have been shown to exhibit antibacterial, cytotoxic and antitumor activity, as well as act as herbicides .

5. Synthesis of Ethyl 6-Chloro-3-methylisoxazolo[5,4-b]pyridine-4-carboxylates

- Summary of the Application: The reaction of 6-hydroxyisoxazolo[5,4-b]pyridines with phenylphosphonic dichloride leads to the formation of 6-chloroisoxazolo[5,4-b]pyridines .

- Methods of Application: 6-hydroxyisoxazolo[5,4-b]pyridines are reacted with phenylphosphonic dichloride . This reaction provides a good yield of ethyl 6-chloro-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate .

- Results or Outcomes: The reaction resulted in the formation of ethyl 6-chloro-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate .

6. Biological Activity of 6-Hydroxy-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic Acids

- Summary of the Application: 6-hydroxyisoxazolo[5,4-b]pyridine-4-carboxylic acids, which can be easily prepared from 5-aminoisoxazoles, have varied biological activity making them attractive research targets for medicinal chemistry .

- Methods of Application: Large chemical libraries of 6-hydroxyisoxazolo[5,4-b]pyridine-4-carboxylic acids have been synthesized .

- Results or Outcomes: Some 6-hydroxyisoxazolo[5,4-b]pyridine-4-carboxylic acids have been shown to exhibit antibacterial, cytotoxic and antitumor activity, as well as act as herbicides .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It may also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

6-ethyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-3-6-4-7(10(13)14)8-5(2)12-15-9(8)11-6/h4H,3H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYMJIFPZZGOKLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C2C(=NOC2=N1)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid | |

CAS RN |

937691-36-6 |

Source

|

| Record name | 6-ethyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

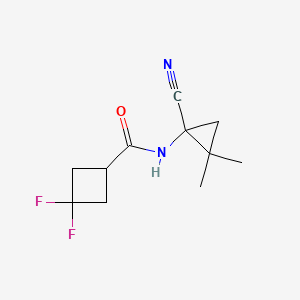

![methyl 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2761133.png)

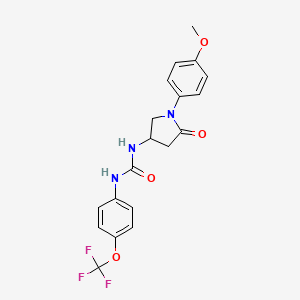

![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-methylchromen-2-one](/img/structure/B2761138.png)

![2-ethyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2761139.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-4-(tert-butyl)benzamide](/img/structure/B2761142.png)

![N-{[6-(tert-butoxy)pyridin-2-yl]methyl}prop-2-enamide](/img/structure/B2761143.png)

![2-isopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2761148.png)

![[2-(2-Methoxy-5-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2761152.png)